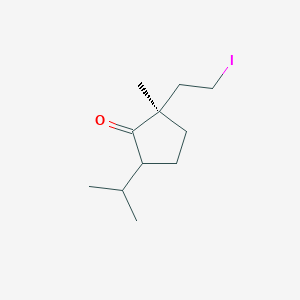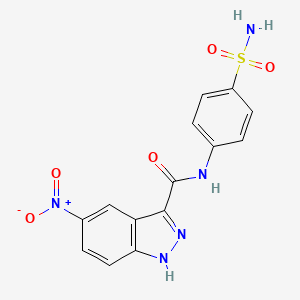![molecular formula C19H14FNOS B12533897 Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- CAS No. 654059-05-9](/img/structure/B12533897.png)
Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- is an organic compound that belongs to the class of aryl-phenylketones. These compounds are characterized by the presence of a ketone group substituted by one aryl group and one phenyl group. The molecular structure of this compound includes a fluorophenyl group, a methylthiophenyl group, and a pyridinyl group, making it a complex and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Mécanisme D'action
The mechanism of action of Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (3-fluorophenyl)(4-fluorophenyl)-: Similar in structure but with different substituents, leading to variations in chemical properties and reactivity.
(2-Fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone: Another related compound with distinct functional groups and applications.
Methanone, (3-methylphenyl)phenyl-: Shares the aryl-phenylketone structure but differs in the substituents on the phenyl ring.
Uniqueness
Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
654059-05-9 |
|---|---|
Formule moléculaire |
C19H14FNOS |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
(3-fluorophenyl)-[2-(4-methylsulfanylphenyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C19H14FNOS/c1-23-16-9-7-13(8-10-16)18-17(6-3-11-21-18)19(22)14-4-2-5-15(20)12-14/h2-12H,1H3 |
Clé InChI |
XWORUDPRYTWNFO-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[(Dodec-5-en-1-yl)oxy]methyl}benzene](/img/structure/B12533851.png)

![{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol](/img/structure/B12533866.png)

![8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one](/img/structure/B12533869.png)

![Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12533879.png)

![4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile](/img/structure/B12533892.png)


